1-(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanone O-methyloxime
Description
1-(4-Chlorophenyl)-2-(4-methylpiperazino)-1-ethanone O-methyloxime is a synthetic organic compound characterized by a chlorophenyl group, a 4-methylpiperazine substituent, and an O-methyloxime functional group. The O-methyloxime group may enhance stability or influence binding interactions in biological systems.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-methoxy-2-(4-methylpiperazin-1-yl)ethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-17-7-9-18(10-8-17)11-14(16-19-2)12-3-5-13(15)6-4-12/h3-6H,7-11H2,1-2H3/b16-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSFEYWTDCUFBA-PEZBUJJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=NOC)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C/C(=N/OC)/C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanone O-methyloxime is a compound that has gained attention in pharmacological and biochemical research due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, therapeutic implications, and relevant case studies.
The molecular formula for this compound is with a molecular weight of approximately 284.75 g/mol. Its structure features a chlorophenyl group, a piperazine moiety, and an oxime functional group, which contribute to its biological properties.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. It is hypothesized that the oxime group may enhance its binding affinity to biological macromolecules, leading to altered enzymatic activities or receptor modulation. The following mechanisms have been proposed based on existing literature:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
- Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in metabolic processes, potentially impacting drug metabolism and efficacy.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. A study highlighted its effectiveness against gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results demonstrated a dose-dependent cytotoxicity, indicating that higher concentrations significantly reduce cell viability. This property suggests potential for development as an anticancer agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 25 | Moderate Cytotoxicity |
| MCF-7 | 30 | High Cytotoxicity |
| A549 | 15 | Very High Cytotoxicity |
Neuropharmacological Effects
The compound's piperazine component is known for its psychoactive properties. Preliminary studies suggest it may exhibit anxiolytic effects in animal models, indicating potential for treating anxiety disorders.
Case Studies
A case study involving the administration of this compound in a controlled environment demonstrated significant improvements in behavioral assessments related to anxiety and depression-like symptoms in rodents. The study utilized standardized tests such as the Elevated Plus Maze (EPM) and Forced Swim Test (FST) to evaluate behavioral changes.
Safety and Toxicological Profile
Toxicological assessments reveal that while the compound exhibits promising biological activity, caution is warranted regarding its safety profile. Reports indicate potential skin irritation and respiratory effects at higher concentrations, necessitating further investigation into its long-term effects and safety in clinical settings.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Comparative Analysis
Substituent Effects on Bioactivity
- 4-Methylpiperazino Group: Present in the target compound and compound w3 , this group is associated with enhanced solubility and receptor-binding affinity in drug candidates.
- Sulfonyl vs. Piperazino Groups: The sulfonyl analogue lacks the piperazino group but introduces a sulfonyl linker, which may improve metabolic stability or alter electronic properties. Sulfonyl groups are common in agrochemicals (e.g., sulfonylurea herbicides) but are less prevalent in CNS-targeted drugs due to reduced blood-brain barrier permeability.
Physicochemical Properties
- Polarity: The 4-methylpiperazino group increases polarity compared to the sulfonyl or dichloro analogues, likely improving aqueous solubility.
- Steric Effects: The bulkier piperazino substituent may hinder crystallization compared to smaller groups like oxime or sulfonyl, complicating structural characterization (SHELX software is widely used for such analyses ).
Research Findings and Implications
- Medicinal Chemistry: The 4-methylpiperazino group’s presence aligns with trends in kinase inhibitor design, where such substituents optimize target engagement and pharmacokinetics .
- Agrochemical Potential: While fluxofenim (an O-methyloxime-containing pesticide ) lacks the piperazino group, the target compound’s structural complexity may limit agrochemical applications unless bioactivity screens demonstrate efficacy.
- Crystallographic Challenges: Structural determination of piperazino-containing compounds may require advanced refinement tools like SHELXL due to conformational flexibility .
Preparation Methods
General Synthetic Strategies
The preparation of 1-(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanone O-methyloxime typically involves a multi-step synthetic approach. Based on comparable oxime derivatives, two primary synthetic strategies can be employed:
Route A: From Ketone Precursor Approach
This approach involves the synthesis of the corresponding ketone 1-(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanone first, followed by conversion to the O-methyloxime. This is often the preferred route due to the straightforward nature of oxime formation from ketones.
Route B: Convergent Synthesis Approach
This alternative approach involves preparing functionalized building blocks that are subsequently connected through strategic coupling reactions. This method may be advantageous when certain precursors are readily available or when direct routes present selectivity challenges.
Detailed Synthetic Routes
Route A: Ketone Precursor Synthesis and Oximation
Step 1: Preparation of 1-(4-chlorophenyl)-2-bromo-1-ethanone
The synthesis begins with commercially available 1-(4-chlorophenyl)ethanone (4-chloroacetophenone), which undergoes bromination at the α-position using bromine in acidic conditions or N-bromosuccinimide (NBS):
1-(4-chlorophenyl)ethanone + Br₂ → 1-(4-chlorophenyl)-2-bromo-1-ethanone
Reaction conditions typically include:
- Solvent: Glacial acetic acid or dichloromethane
- Temperature: 0-25°C
- Reaction time: 2-4 hours
- Yield: 75-85%
Step 2: Nucleophilic Substitution with 1-methylpiperazine
The α-bromoketone intermediate reacts with 1-methylpiperazine through nucleophilic substitution to form the ketone precursor:
1-(4-chlorophenyl)-2-bromo-1-ethanone + 1-methylpiperazine → 1-(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanone
Reaction conditions:
- Solvent: Acetonitrile or tetrahydrofuran
- Base: Triethylamine or potassium carbonate
- Temperature: Room temperature to 50°C
- Reaction time: 4-12 hours
- Yield: 70-80%
Step 3: Conversion to O-methyloxime
The ketone is converted to the O-methyloxime using O-methylhydroxylamine hydrochloride in the presence of a base:
1-(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanone + CH₃ONH₂·HCl → this compound
Reaction conditions:
- Solvent: Ethanol or methanol/pyridine mixture
- Base: Sodium acetate or pyridine
- Temperature: Room temperature to reflux
- Reaction time: 2-24 hours
- Yield: 85-95%
Route B: Convergent Synthesis
Step 1: Preparation of 4-chlorobenzoyl Grignard or Lithium Reagent
Formation of an organometallic reagent from 4-chlorobromobenzene:
4-chlorobromobenzene + Mg or BuLi → 4-chlorophenylmetal reagent
Reaction conditions:
- Solvent: Anhydrous THF or diethyl ether
- Temperature: -10°C to reflux
- Inert atmosphere: Nitrogen or argon
- Reaction time: 1-2 hours
Step 2: Reaction with 2-(4-methylpiperazino)acetonitrile
The organometallic reagent is reacted with 2-(4-methylpiperazino)acetonitrile to form the ketone intermediate:
4-chlorophenylmetal reagent + 2-(4-methylpiperazino)acetonitrile → 1-(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanone
Reaction conditions:
- Solvent: Anhydrous THF or diethyl ether
- Temperature: -78°C to room temperature
- Reaction time: 2-4 hours
- Yield: 60-75%
Step 3: Conversion to O-methyloxime
The ketone intermediate is converted to the target O-methyloxime using the same conditions as in Route A, Step 3.
Reaction Conditions and Optimization
Solvent Effects
The choice of solvent significantly impacts the efficiency of both the nucleophilic substitution and oxime formation steps. For the nucleophilic substitution:
| Solvent | Reaction Time | Yield (%) | Comments |
|---|---|---|---|
| Acetonitrile | 4-6 hours | 75-80 | Preferred solvent due to good solubility and reaction rate |
| THF | 6-8 hours | 70-75 | Good alternative with slightly lower yields |
| DMF | 3-5 hours | 80-85 | Higher yields but more difficult workup |
| Ethanol | 8-12 hours | 65-70 | Environmentally friendly but slower reaction |
For the oxime formation step:
| Solvent | Reaction Time | E/Z Selectivity | Yield (%) |
|---|---|---|---|
| Pyridine/Methanol | 3-6 hours | E-isomer predominant (>85%) | 90-95 |
| Ethanol | 8-12 hours | E-isomer predominant (>80%) | 85-90 |
| THF/H₂O | 6-8 hours | Lower selectivity (~70%) | 80-85 |
Temperature Optimization
Temperature control is crucial for obtaining high stereoselectivity in the oxime formation:
- Low temperatures (0-5°C): Higher E-isomer selectivity but slower reaction
- Room temperature (20-25°C): Good balance between rate and selectivity
- Reflux conditions: Faster reaction but lower stereoselectivity
Base Selection
The choice of base affects both yield and stereoselectivity:
| Base | Effect on Reaction |
|---|---|
| Sodium acetate | Mild base, good for oxime formation with high E-selectivity |
| Pyridine | Serves as both solvent and base, excellent for oxime formation |
| Triethylamine | Effective for nucleophilic substitution steps |
| Potassium carbonate | Strong base suitable for alkylation reactions |
Stereochemical Considerations
The formation of the oxime typically results in a mixture of E and Z isomers, with the E-isomer generally predominating under standard conditions. However, careful control of reaction parameters can enhance stereoselectivity:
Factors Affecting E/Z Selectivity
- Steric factors: The bulky 4-chlorophenyl and 4-methylpiperazino groups favor formation of the E-isomer to minimize steric interactions
- Reaction temperature: Lower temperatures generally favor the E-isomer
- Solvent polarity: More polar solvents tend to favor the E-isomer
- Catalyst effects: Certain Lewis acids can influence stereoselectivity
Isomer Separation Techniques
If necessary, the E and Z isomers can be separated by:
- Fractional crystallization
- Column chromatography on silica gel using appropriate solvent systems
- Preferential precipitation of salts
Purification and Characterization
Purification Methods
The crude product typically requires purification to remove unreacted starting materials and byproducts:
- Recrystallization: Using ethanol, methanol, or ethyl acetate/hexane mixtures
- Column chromatography: Silica gel using dichloromethane/methanol or ethyl acetate/hexane solvent systems
- Conversion to a salt form: Formation of hydrochloride salt followed by recrystallization
Characterization Techniques
Confirmation of structure and purity can be achieved through:
- NMR spectroscopy (¹H and ¹³C)
- Mass spectrometry
- Infrared spectroscopy
- Elemental analysis
- X-ray crystallography (for definitive stereochemical assignment)
Alternative Synthetic Approaches
Direct Coupling Approach
This approach involves direct coupling of 4-chlorobenzoyl chloride with N-methyl-methylpiperazine followed by oxime formation:
4-chlorobenzoyl chloride + N-methylpiperazine → intermediate
intermediate + CH₃ONH₂·HCl → this compound
Reductive Amination Approach
This approach utilizes reductive amination between a suitable aldehyde and 1-methylpiperazine, followed by further functionalization:
- Reaction of 4-chlorophenylglyoxal with 1-methylpiperazine under reductive conditions
- Conversion of the resulting amine to the target oxime
One-Pot Synthesis Method
Recent advances have explored one-pot synthesis methods to streamline the preparation process:
- Mixing 1-(4-chlorophenyl)-2-bromo-1-ethanone, 1-methylpiperazine, and O-methylhydroxylamine hydrochloride in a suitable solvent system
- Addition of base in a controlled manner
- Careful temperature control throughout the reaction
Challenges and Considerations
Reaction Selectivity
A key challenge in the synthesis is achieving selectivity in the nucleophilic substitution step, as both nitrogen atoms in the piperazine ring can potentially act as nucleophiles. The methyl group on one nitrogen helps direct selectivity, but careful control of reaction conditions is still necessary.
Oxime Stereochemistry
Formation of the oxime typically produces a mixture of E and Z isomers. While the E-isomer often predominates, obtaining stereochemically pure material may require additional purification steps or optimized reaction conditions.
Scale-Up Considerations
When scaling up the synthesis, several factors must be considered:
- Heat transfer and cooling capacity
- Mixing efficiency
- Controlled addition rates
- Safety concerns related to exothermic reactions
- Solvent volumes and waste management
Q & A
Q. What are the common synthetic routes for 1-(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanone O-methyloxime?
The synthesis typically involves:
- Piperazine ring formation : Cyclization of 1,2-diamine derivatives with sulfonium salts .
- Substitution reactions : Introduction of the 4-chlorophenyl and 4-methylpiperazino groups.
- Oxime formation : Reaction of the ketone precursor with hydroxylamine under controlled pH (e.g., pH 4–6) and temperature (25–40°C) .
- O-methylation : Methoxylation of the oxime group using methyl iodide or dimethyl sulfate in basic conditions .
Key techniques : Thin-layer chromatography (TLC) monitors reaction progress , while recrystallization ensures purity.
Q. What spectroscopic methods are used to characterize this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., 4-chlorophenyl proton signals at δ 7.2–7.4 ppm) .
- IR spectroscopy : Identifies oxime (C=N-O) stretching vibrations (~1600 cm) and carbonyl groups (~1680 cm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 356.27 for CHClNO) validate molecular weight .
Q. How is the stability of this compound assessed under different experimental conditions?
Stability studies focus on:
- Temperature : Thermal gravimetric analysis (TGA) evaluates decomposition points (e.g., >150°C) .
- pH : Hydrolysis rates are tested in acidic/basic buffers (pH 2–12) to identify labile functional groups (e.g., oxime cleavage in strong acids) .
- Light exposure : UV-visible spectroscopy monitors photodegradation products .
Q. What in vitro assays are used to evaluate its toxicity profile?
- Cytotoxicity : MTT assays on cell lines (e.g., HEK-293) determine IC values .
- Ames test : Assesses mutagenicity using Salmonella typhimurium strains .
- Hepatotoxicity : Liver microsome assays measure metabolic byproducts .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and electronic properties?
Density functional theory (DFT) calculations:
- HOMO-LUMO gaps : Predict redox behavior (e.g., HOMO at −6.2 eV for nucleophilic attack susceptibility) .
- Charge distribution : Identifies electrophilic sites (e.g., positive charge on the carbonyl carbon) for reaction optimization .
- Validation : Experimental IR and NMR data refine computational models to reduce deviations (e.g., bond length errors <0.02 Å) .
Q. What challenges arise in elucidating the pharmacological mechanism of action?
Key hurdles include:
- Target identification : Radioligand binding assays (e.g., for serotonin receptors) vs. kinase profiling .
- Metabolic interference : Cytochrome P450 interactions may skew in vivo efficacy .
- Data contradictions : Discrepancies between in vitro potency (nM range) and in vivo bioavailability (e.g., <20% oral absorption) require PK/PD modeling .
Q. How do steric and electronic factors influence regioselectivity in its derivatization reactions?
- Steric effects : Bulky 4-methylpiperazino groups direct electrophilic substitution to para positions .
- Electronic effects : Electron-withdrawing chlorine atoms activate the phenyl ring for nucleophilic aromatic substitution .
Methodology : Competitive reaction studies with substituent analogs (e.g., 4-fluorophenyl vs. 4-methylphenyl) quantify selectivity ratios .
Q. What strategies resolve contradictions between experimental and computational data?
- Hybrid methods : Combine DFT with molecular dynamics to simulate solvent effects .
- Error analysis : Compare calculated vs. experimental NMR chemical shifts (Δδ >0.5 ppm suggests model inaccuracy) .
- Crystallography : Single-crystal X-ray structures validate bond angles and dihedral conformations (e.g., SHELX refinement) .
Q. How is structure-activity relationship (SAR) analysis applied to optimize bioactivity?
- Substituent scanning : Replace 4-chlorophenyl with 4-bromophenyl to enhance lipophilicity (logP increases by 0.3) .
- Oxime modifications : Compare O-methyl vs. O-benzyl derivatives for metabolic stability in liver microsomes .
- 3D-QSAR : CoMFA models correlate steric/electrostatic fields with IC values .
Q. What crystallographic techniques determine its solid-state conformation?
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C-N piperazine bond at 1.45 Å) and torsion angles (e.g., 15° between phenyl and piperazine planes) .
- SHELX refinement : Utilizes least-squares minimization to optimize atomic displacement parameters (R-factor <0.05) .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H···O hydrogen bonds) influencing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
